molecular formula C20H22N2O7S B5200380 [4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate

Cat. No.: B5200380
M. Wt: 434.5 g/mol
InChI Key: ZBDXOXRGSAYHNM-UHFFFAOYSA-N
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Description

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate is an organic compound characterized by its complex structure, which includes a butanoyl group, a nitrophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps. One common approach is to start with the nitration of a phenyl compound to introduce the nitro group. This is followed by the sulfonylation of the nitrophenyl compound to attach the sulfonylamino group. The final step involves the butanoylation of the sulfonylamino phenyl compound to form the desired product. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups .

Scientific Research Applications

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-3-6-19(23)21(15-10-12-17(13-11-15)29-20(24)7-4-2)30(27,28)18-9-5-8-16(14-18)22(25)26/h5,8-14H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXOXRGSAYHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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